Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. This compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl-substituted pyrrolidine ring, and an azetidine ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluoromethyl group. The azetidine ring is then constructed, and finally, the tert-butyl ester group is added. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl-1-azetidinecarboxylate
- Tert-butyl 3-(4-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H22F2N2O2 |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 3-[4-(difluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)9-4-16-5-10(9)11(14)15/h8-11,16H,4-7H2,1-3H3 |
InChI Key |
XVOUYPGPZJHZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(F)F |
Origin of Product |
United States |
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